
N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with two distinct sulfonyl groups attached to a phenyl and a pyrrolidinyl ring, respectively. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method involves the sulfonylation of a benzamide precursor with methylsulfonyl chloride and pyrrolidin-1-ylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler benzamide derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler benzamides.
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antibacterial properties. N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has shown promise in preliminary studies as an inhibitor of bacterial growth, particularly against Gram-positive and Gram-negative strains. Its mechanism may involve the inhibition of folate synthesis pathways, similar to other sulfanilamide compounds .
Anticancer Potential
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This compound has been evaluated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase enzymes (COX). This could position it as a candidate for treating inflammatory diseases such as arthritis or other conditions characterized by excessive inflammation .
Neurological Applications
The presence of the pyrrolidine moiety hints at possible interactions with neurotransmitter systems, making it a candidate for research into pain management and neurological disorders. Preliminary studies suggest that it may modulate pain perception pathways, potentially offering new avenues for analgesic development .
Case Study 1: Antimicrobial Evaluation
In vitro studies conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound can be developed further for clinical applications in treating bacterial infections.
Case Study 2: Cytotoxicity Against Cancer Cells
A study published in Molecules evaluated the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. This compound was found to induce apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylsulfonyl)phenyl)benzamide: Lacks the pyrrolidinyl sulfonyl group, making it less versatile in certain reactions.
3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the methylsulfonyl phenyl group, affecting its chemical properties and reactivity.
Uniqueness
N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of both methylsulfonyl and pyrrolidinyl sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N3O5S2, with a molecular weight of approximately 421.51 g/mol. The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor interaction.
Property | Value |
---|---|
Molecular Formula | C18H21N3O5S2 |
Molecular Weight | 421.51 g/mol |
CAS Number | 886921-94-4 |
Antiviral Properties
Research has indicated that derivatives of benzamide, including this compound, exhibit antiviral activity against various pathogens. A study highlighted the ability of related compounds to inhibit the replication of the Hepatitis B virus (HBV) by modulating intracellular levels of APOBEC3G, a host protein that restricts viral replication .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for viral replication or cancer cell proliferation.
- Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
Study 1: Antiviral Activity Against HBV
In a controlled laboratory setting, this compound was tested against HBV-infected hepatocytes. The results showed a significant reduction in viral load compared to untreated controls, suggesting its potential as an antiviral agent .
Study 2: Anticancer Efficacy
Another study focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., A431 and HT29). The results indicated an IC50 value lower than that of standard chemotherapeutic agents, highlighting its potential as an effective anticancer drug .
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-26(22,23)16-9-7-15(8-10-16)19-18(21)14-5-4-6-17(13-14)27(24,25)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVEHWTJRXFPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.